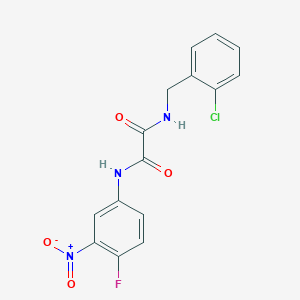

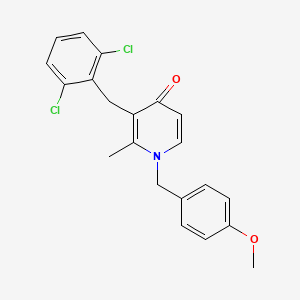

![molecular formula C21H18FN5OS B2541428 2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide CAS No. 872856-81-0](/img/structure/B2541428.png)

2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of pyrazolopyrimidine, which is a class of compounds known for their diverse pharmacological activities. The specific molecule includes a 4-fluorophenyl group and a 4-methylphenylmethyl group, which are connected through a pyrazolopyrimidine core and a sulfanyl acetamide linker.

Synthesis Analysis

The synthesis of related pyrazolopyrimidine acetamides has been reported in the literature. For instance, a series of novel analogues of DPA-714, which is a pyrazolopyrimidine acetamide, were synthesized from commercially available methyl 4-iodobenzoate through a six-step process involving Sonogashira couplings and subsequent fluorination . Although the specific synthesis of the compound is not detailed, similar synthetic strategies could be employed, with modifications to the side chains to obtain the desired fluoro and methylphenylmethyl substituents.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various techniques. For example, the crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides have been reported to exhibit a folded conformation about the methylene carbon atom of the thioacetamide bridge . The pyrimidine ring is inclined to the benzene ring at various angles, which could influence the molecule's interaction with biological targets. The specific angles and conformation would need to be determined for the compound to fully understand its molecular structure.

Chemical Reactions Analysis

While the specific chemical reactions of the compound are not provided, the literature on similar compounds can offer insights. For example, the antiviral molecule 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide has been shown to interact with SARS-CoV-2 protein through docking studies, suggesting that the compound could form stable interactions with biological targets . The presence of the fluorine atom and the amino pyrimidine could influence the reactivity and binding affinity of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyrimidine derivatives have been explored in various studies. For instance, the lipophilicity of a series of pyrazolopyrimidine acetamides was found to increase with the length of the fluoroalkynyl side chain . The drug-likeness of a related antiviral molecule was assessed based on Lipinski's rule, and its pharmacokinetic properties, such as absorption, distribution, metabolism, excretion, and toxicity, were calculated . These properties are crucial for understanding the behavior of the compound in a biological system and its potential as a therapeutic agent.

Applications De Recherche Scientifique

Neuroinflammation Imaging

A series of pyrazolo[1,5-a]pyrimidines, closely related to specific acetamide derivatives, have been synthesized and evaluated for their potential to bind TSPO, an early biomarker of neuroinflammatory processes. These compounds displayed subnanomolar affinity for TSPO, comparable to that of known ligands. In particular, radiolabeled analogs were investigated through in vitro autoradiography and positron emission tomography (PET) imaging on a rodent model of neuroinflammation, confirming their potential as in vivo PET radiotracers for neuroinflammation imaging (Damont et al., 2015).

Cancer Imaging

Another study focused on the development of 5,6,7-substituted pyrazolopyrimidines, leading to the discovery of a novel TSPO ligand that exhibited a significant enhancement in affinity compared to other pyrazolopyrimidine-based TSPO ligands. This compound, when radiolabeled with fluorine-18, was produced in high radiochemical yield and specific activity, showing promise as a probe for molecular imaging of TSPO-expressing cancers (Tang et al., 2013).

Ligands for TSPO

The synthesis and biological evaluation of fluoroethoxy and fluoropropoxy substituted derivatives, aiming to study the peripheral benzodiazepine receptors (PBRs), resulted in compounds with high in vitro affinity and selectivity for PBRs. These compounds, especially one designated as [18F]PBR111, were prepared with high radiochemical yield and were suggested as suitable candidates for evaluation as imaging agents for PBR expression in neurodegenerative disorders (Fookes et al., 2008).

Orientations Futures

Propriétés

IUPAC Name |

2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FN5OS/c1-14-2-4-15(5-3-14)10-23-19(28)12-29-21-18-11-26-27(20(18)24-13-25-21)17-8-6-16(22)7-9-17/h2-9,11,13H,10,12H2,1H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRDBEEOFPURCKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

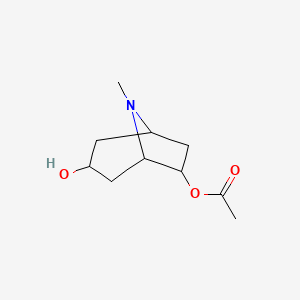

![N-benzyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2541347.png)

![N-(4-methylbenzyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2541350.png)

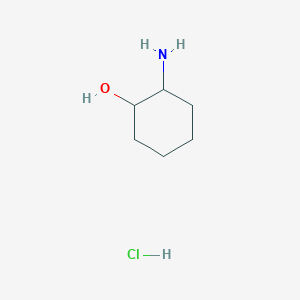

![(1R,2R,6S,7S)-2-Methyl-4-azatricyclo[5.2.1.02,6]decane;hydrochloride](/img/structure/B2541353.png)

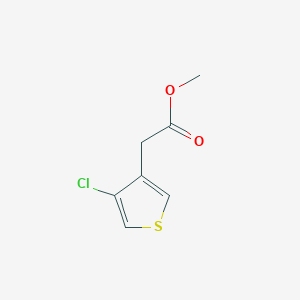

![4-[(E)-2-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]ethenyl]pyridine](/img/structure/B2541355.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide](/img/structure/B2541358.png)

![5-bromo-N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide](/img/structure/B2541363.png)

![8-{[benzyl(methyl)amino]methyl}-7-hydroxy-3-phenyl-4H-chromen-4-one](/img/structure/B2541366.png)

![2-[(3-Chlorobenzyl)oxy]-1-ethanol](/img/structure/B2541367.png)